molecular formula C17H18F3N3O B12241124 1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12241124
M. Wt: 337.34 g/mol
InChI Key: HJEYRZKZOREVCA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, is often prepared through the methylation of phenol using dimethyl sulfate or methyl iodide.

    Synthesis of the Trifluoromethylpyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl and trifluoromethylpyridine intermediates with piperazine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and hydrogen gas for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C17H18F3N3O/c1-24-15-7-3-2-6-14(15)22-9-11-23(12-10-22)16-13(17(18,19)20)5-4-8-21-16/h2-8H,9-12H2,1H3

InChI Key

HJEYRZKZOREVCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F

Origin of Product

United States

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